![molecular formula C25H26N2O3 B4011127 N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4011127.png)
N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Description
This compound belongs to a class of organic compounds known for their complex molecular structures and potentially significant biological activities. While the direct studies on this specific compound are limited, research on related structures provides insights into their synthesis methods, molecular characteristics, and potential applications in various fields, excluding direct drug use and dosage information.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, including condensation, cycloaddition, and rearrangement processes under various conditions. For instance, a series of novel derivatives of related structures were synthesized using Staudinger reactions, highlighting the utilization of green chemistry tools like ultrasound-assisted synthesis for improved yields and eco-friendliness (Nimbalkar et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in understanding the compound's configuration and stability. Studies on related compounds using X-ray crystallography and computational methods reveal detailed insights into their geometrical structure, vibrational frequencies, and chemical shifts, establishing a foundation for further chemical and biological evaluations (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their interactions with biological targets, as demonstrated through various synthesizing efforts aimed at exploring their therapeutic potentials. For example, derivatives exhibiting anti-tubercular activities were synthesized, revealing the compound's ability to interact with Mycobacterium tuberculosis enzymes (Jiao et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are essential for understanding the compound's behavior under different conditions. For related compounds, crystallographic studies provide insights into their solid-state structures, highlighting the importance of intermolecular interactions in determining their physical characteristics (Collin et al., 1986).
Chemical Properties Analysis
The chemical properties encompass reactivity with other compounds, stability, and potential biological activity. Research into similar compounds has elucidated their reactivity profiles, including antibacterial, antifungal, and antitumor activities, showcasing the compound's potential for various applications in medicinal chemistry and pharmacology (Ravinaik et al., 2021).
properties
IUPAC Name |
N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-23(26-15-17-9-5-2-6-10-17)20(13-16-7-3-1-4-8-16)27-24(29)21-18-11-12-19(14-18)22(21)25(27)30/h1-10,18-22H,11-15H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJGNOPVKAXTPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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